Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a dimethylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of the esterification process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)-2,2-dimethylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes essential for bacterial survival. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)-2,2-dimethylpropanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate: Similar structure but with a chloro group instead of a methoxy group.
Methyl 3-(4-nitrophenyl)-2,2-dimethylpropanoate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
CAS No. |
14248-23-8 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H18O3/c1-13(2,12(14)16-4)9-10-5-7-11(15-3)8-6-10/h5-8H,9H2,1-4H3 |
InChI Key |
FVJXNWMUPIHTGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.